molecular formula C7H2BrClF4O B1405296 1-Bromo-5-chloro-3-fluoro-2-(trifluoromethoxy)benzene CAS No. 1417568-73-0

1-Bromo-5-chloro-3-fluoro-2-(trifluoromethoxy)benzene

Cat. No. B1405296
M. Wt: 293.44 g/mol
InChI Key: KKYLDWIHYXJCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-chloro-3-fluoro-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H2BrClF4O and a molecular weight of 293.44 . It is used in various chemical processes and extractions .


Synthesis Analysis

The synthesis of compounds similar to 1-Bromo-5-chloro-3-fluoro-2-(trifluoromethoxy)benzene has been reported in the literature. For instance, 1-Bromo-3-(trifluoromethoxy)benzene undergoes a Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . Additionally, (Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .


Chemical Reactions Analysis

The reactivity of compounds similar to 1-Bromo-5-chloro-3-fluoro-2-(trifluoromethoxy)benzene has been studied. For example, 1-Bromo-3-(trifluoromethoxy)benzene undergoes a Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan . More research is needed to fully understand the chemical reactions involving 1-Bromo-5-chloro-3-fluoro-2-(trifluoromethoxy)benzene.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-5-chloro-3-fluoro-2-(trifluoromethoxy)benzene include a predicted boiling point of 195.5±35.0 °C and a predicted density of 1.809±0.06 g/cm3 at 20 °C and 760 Torr .

properties

IUPAC Name

1-bromo-5-chloro-3-fluoro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4O/c8-4-1-3(9)2-5(10)6(4)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYLDWIHYXJCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-chloro-3-fluoro-2-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-5-chloro-3-fluoro-2-(trifluoromethoxy)benzene
Reactant of Route 2
1-Bromo-5-chloro-3-fluoro-2-(trifluoromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-5-chloro-3-fluoro-2-(trifluoromethoxy)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-5-chloro-3-fluoro-2-(trifluoromethoxy)benzene
Reactant of Route 5
1-Bromo-5-chloro-3-fluoro-2-(trifluoromethoxy)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-5-chloro-3-fluoro-2-(trifluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.